Cetearyl alcohol

Übersicht

Beschreibung

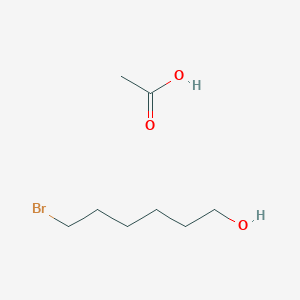

Cetearyl alcohol is a white, waxy substance that belongs to the family of fatty alcohols. It is a mixture of cetyl alcohol and stearyl alcohol, both of which are derived from natural sources such as plant oils and animal fats, or synthesized from petrochemicals . Unlike simple alcohols like ethanol, which can be drying to the skin, fatty alcohols like this compound are non-irritating and offer moisturizing benefits . This compound is widely used in cosmetic formulations as an emulsifier, stabilizer, thickener, and emollient .

Wirkmechanismus

Target of Action

Cetearyl alcohol primarily targets the skin and hair . It is commonly found in products such as moisturizers, shampoos, conditioners, and creams . Its role is to act as an emollient, emulsifier, and thickening agent .

Mode of Action

This compound interacts with its targets by forming a physical barrier between oil and water phases, preventing their separation . It also alters the thickness of liquid products and increases their foaming capacity . Due to its water-binding property, it acts as an emollient that prevents drying and chapping of the skin .

Biochemical Pathways

It is known that it can form complexes with other compounds like cetomacrogol-1000 and water . These complexes can affect the properties of the products they are in, such as their thickness and foaming capacity .

Pharmacokinetics

This compound is insoluble in water and soluble in alcohols and oils . It is typically present in a waxy white powder or flake form at room temperature .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve hydration and protection of the skin and hair . It softens and smooths the skin and hair, and due to its occlusive nature, it helps prevent water loss from the skin, thereby keeping it hydrated .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its effectiveness as an emollient and emulsifier can be affected by the presence of other ingredients in a product . It is also worth noting that while this compound is biodegradable, it is considered a suspected environmental toxin, and more research is needed to understand its potential environmental impact .

Biochemische Analyse

Biochemical Properties

Cetearyl alcohol plays a significant role in biochemical reactions, particularly in the stabilization of emulsions. It acts as an emulsion stabilizer by reducing the surface tension between oil and water phases, thereby preventing the separation of these phases in cosmetic formulations . This compound interacts with various biomolecules, including proteins and lipids, to form stable emulsions. The interaction with proteins involves hydrogen bonding and hydrophobic interactions, which help in maintaining the structural integrity of the emulsions . Additionally, this compound can interact with lipid molecules, enhancing the viscosity and texture of cosmetic products .

Cellular Effects

This compound has several effects on different types of cells and cellular processes. It is known to have emollient properties, which means it can soften and smooth the skin by forming an occlusive layer that helps retain moisture . This occlusive layer can influence cell function by preventing transepidermal water loss, thereby maintaining skin hydration and barrier function . This compound does not significantly impact cell signaling pathways or gene expression under normal usage conditions. In some cases, it may cause mild irritation or allergic reactions in sensitive individuals .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogen bonds and hydrophobic interactions with other molecules. These interactions help stabilize emulsions and enhance the texture of cosmetic products . This compound does not typically act as an enzyme inhibitor or activator. Instead, its primary function is to improve the physical properties of formulations by interacting with proteins and lipids . These interactions do not significantly alter gene expression or cellular metabolism under normal conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound in formulations is generally high, and it does not degrade easily under normal storage conditions . Long-term studies have shown that this compound maintains its emollient and stabilizing properties over extended periods . Prolonged exposure to high temperatures or direct sunlight may cause some degradation, leading to a reduction in its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate dosages, this compound is generally well-tolerated and does not cause significant adverse effects . At high dosages, it may cause mild skin irritation or allergic reactions in some animals . There is no evidence of severe toxicity or systemic adverse effects at typical usage levels .

Metabolic Pathways

This compound is metabolized primarily through oxidation pathways in the liver. The enzymes involved in its metabolism include alcohol dehydrogenase and aldehyde dehydrogenase . These enzymes convert this compound into fatty acids and other metabolites, which are then further processed through standard metabolic pathways . The metabolic flux of this compound is relatively low, and it does not significantly impact overall metabolite levels in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with lipid membranes . It does not require specific transporters or binding proteins for its movement within the body . Once absorbed, this compound is distributed primarily in the skin and adipose tissues, where it exerts its emollient effects .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes and within lipid droplets in the cytoplasm . It does not have specific targeting signals or post-translational modifications that direct it to particular organelles . Its presence in the lipid bilayers helps maintain membrane fluidity and integrity, contributing to its emollient properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cetearyl alcohol can be synthesized through the hydrogenation of fatty acids derived from natural oils such as coconut oil and palm oil . The process involves the reduction of these fatty acids to their corresponding alcohols using hydrogen gas in the presence of a catalyst, typically nickel or copper chromite . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

In industrial settings, this compound is produced by blending cetyl alcohol and stearyl alcohol in specific ratios. The mixture is then purified through distillation to remove any impurities . The final product is a homogeneous blend of the two alcohols, which is then cooled and solidified into flakes or pellets for use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Cetearyl alcohol primarily undergoes oxidation and esterification reactions. In oxidation reactions, this compound can be converted to its corresponding fatty acids using oxidizing agents such as potassium permanganate or chromium trioxide . Esterification reactions involve the reaction of this compound with carboxylic acids to form esters, which are commonly used in the production of fragrances and flavorings .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Esterification: Carboxylic acids, acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

Oxidation: Fatty acids such as palmitic acid and stearic acid.

Esterification: Esters used in fragrances and flavorings.

Wissenschaftliche Forschungsanwendungen

Cetearyl alcohol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

Biology: Employed in the preparation of lipid bilayers and other biological membranes for research purposes.

Vergleich Mit ähnlichen Verbindungen

Cetearyl alcohol is often compared to other fatty alcohols such as cetyl alcohol and stearyl alcohol .

Cetyl Alcohol: A single-component fatty alcohol with a 16-carbon chain.

Stearyl Alcohol: An 18-carbon chain fatty alcohol that provides similar emollient and thickening properties.

This compound: A blend of cetyl alcohol and stearyl alcohol, offering a balance of properties from both components.

Similar Compounds

- Cetyl alcohol

- Stearyl alcohol

- Myristyl alcohol

- Behenyl alcohol

This compound’s unique blend of cetyl and stearyl alcohols makes it a versatile and valuable ingredient in various applications, particularly in the cosmetic and pharmaceutical industries .

Eigenschaften

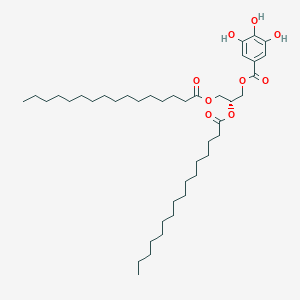

IUPAC Name |

hexadecan-1-ol;octadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O.C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h19H,2-18H2,1H3;17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHWBODXJBSFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H72O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy white solid with a mild soapy odor. Floats on water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

greater than 480 °F at 760 mmHg (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 270 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.81 at 77 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

67762-27-0, 8005-44-5 | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cetostearyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

127 °F (USCG, 1999) | |

| Record name | TALLOW FATTY ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

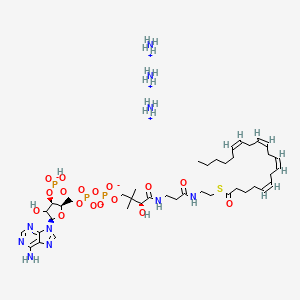

![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)

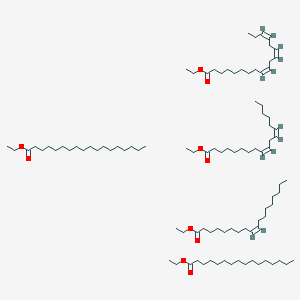

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane](/img/structure/B6596222.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane](/img/structure/B6596224.png)

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)

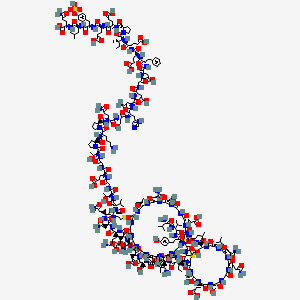

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596246.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B6596273.png)

![2-ethylhexyl 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanyl]acetate](/img/structure/B6596294.png)